molecular formula C16H16ClN3O2S B2897486 2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol CAS No. 457919-69-6

2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol

Cat. No. B2897486
CAS RN: 457919-69-6
M. Wt: 349.83
InChI Key: PFPFQDXYWBLWER-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that likely contains a heterocyclic pyrimidine nucleus . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, general methods for synthesizing similar compounds involve reactions like the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve condensation reactions and cyclization processes .

Scientific Research Applications

Antimicrobial Activity

Compounds with a thiophene backbone have been shown to exhibit inhibitory effects against various microorganisms. For example, certain derivatives have demonstrated greater inhibitory effects against organisms such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Antiviral Activity

Thiophene derivatives with specific aryl substituents have shown inhibitory activity against viruses. Substituted aryl groups can significantly influence the antiviral activity of these compounds .

Kinase Inhibition

Some thieno[2,3-d]pyrimidin derivatives are known to inhibit kinase activity, which is crucial in regulating various cellular processes. These compounds can serve as ATP-competitive inhibitors with selectivity for certain kinases .

Anti-Inflammatory Properties

The structural motif of thieno[2,3-d]pyrimidin is also explored for its anti-inflammatory properties. By modifying certain groups within the molecule, researchers aim to enhance its therapeutic potential .

Synthesis of Hybrid Molecules

The introduction of amino groups and other substituents into thieno[2,3-d]pyrimidin nucleus aims to create hybrid molecules with potentially enhanced biological activities .

Cancer Research

Thiophene derivatives are being studied for their potential use in cancer treatment due to their ability to interact with various biological targets involved in cancer progression .

Mechanism of Action

Target of Action

It is known that heterocyclic pyrimidine compounds, which this compound is a part of, have demonstrated various biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific disease or condition being treated.

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Given the diverse biological activities of pyrimidine derivatives , it is likely that this compound could affect multiple pathways. These could include pathways related to the targets it interacts with, leading to downstream effects that contribute to its overall action.

Pharmacokinetics

The compound’s molecular weight, as provided by sigma-aldrich, is 39029 , which is within the range generally considered favorable for oral bioavailability

Result of Action

Given the diverse biological activities of pyrimidine derivatives , it is likely that this compound could have a range of potential effects at the molecular and cellular level. These could include effects related to its interaction with its targets and the biochemical pathways it affects.

properties

IUPAC Name

2-[2-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-12-3-1-11(2-4-12)13-9-23-16-14(13)15(19-10-20-16)18-5-7-22-8-6-21/h1-4,9-10,21H,5-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPFQDXYWBLWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCOCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol

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